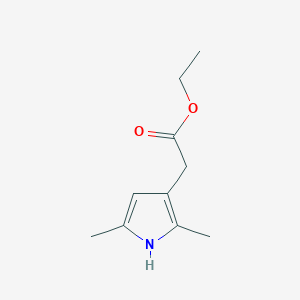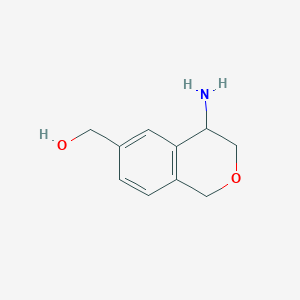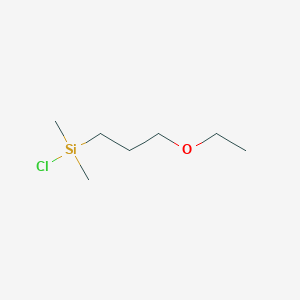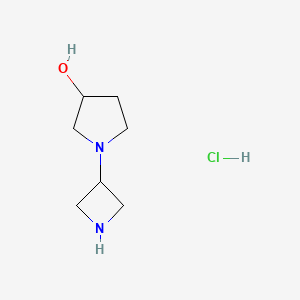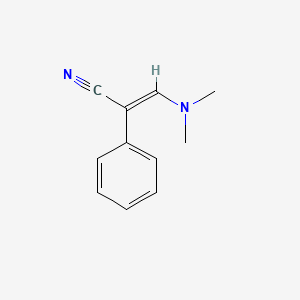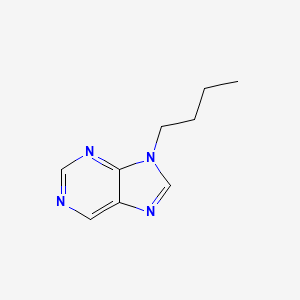
9H-Purine, 9-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purine, 9-butyl- is an organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine, 9-butyl- typically involves the alkylation of purine with butyl halides under basic conditions. One common method includes the reaction of purine with butyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of 9H-Purine, 9-butyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: 9H-Purine, 9-butyl- can undergo oxidation reactions, particularly at the butyl side chain, leading to the formation of butyl alcohols or carboxylic acids.
Reduction: Reduction reactions can target the purine ring or the butyl group, potentially forming reduced purine derivatives or butyl amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other functional groups such as halides, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Butyl alcohols, butyl carboxylic acids.
Reduction: Reduced purine derivatives, butyl amines.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
9H-Purine, 9-butyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives, which can be used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of nucleotide analogs and enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the importance of purine derivatives in cell signaling and DNA replication.
Industry: It is used in the synthesis of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 9H-Purine, 9-butyl- involves its interaction with specific molecular targets, such as enzymes or receptors. In biological systems, it may act as an inhibitor of enzymes involved in nucleotide metabolism or DNA synthesis. The butyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A methylated purine derivative with stimulant properties.
Uniqueness: 9H-Purine, 9-butyl- is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specialized applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of 9H-Purine, 9-butyl-, researchers can further explore its potential and develop new derivatives with enhanced properties and functionalities.
Properties
CAS No. |
6943-34-6 |
|---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
9-butylpurine |
InChI |
InChI=1S/C9H12N4/c1-2-3-4-13-7-12-8-5-10-6-11-9(8)13/h5-7H,2-4H2,1H3 |
InChI Key |
KXLZDRFOELIMKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=CN=CN=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


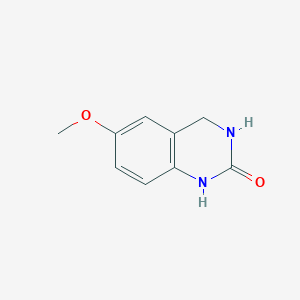

![[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11912642.png)
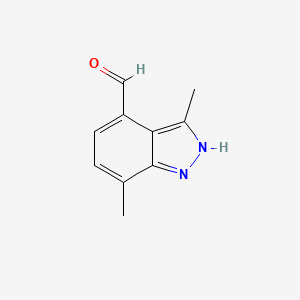
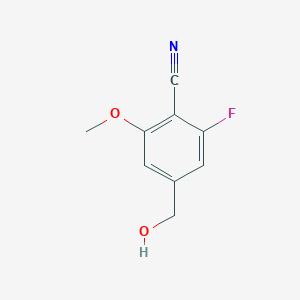

![(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11912670.png)
